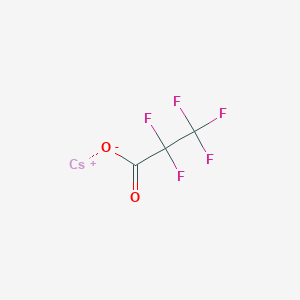
Cesium 2,2,3,3,3-Pentafluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium 2,2,3,3,3-Pentafluoropropanoate is a cesium salt of 2,2,3,3,3-pentafluoropropanoic acid. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability. It is often used as an intermediate in various chemical syntheses and has applications in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium 2,2,3,3,3-Pentafluoropropanoate can be synthesized by reacting cesium hydroxide with 2,2,3,3,3-pentafluoropropanoic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the preparation involves the same basic reaction but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the cesium ion is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, often at elevated temperatures to increase reaction rates.
Major Products: The major products depend on the specific nucleophile used in the substitution reactions. For example, reacting with an amine would yield an amide derivative.
Scientific Research Applications
Cesium 2,2,3,3,3-Pentafluoropropanoate has several applications in scientific research:
Analytical Chemistry: Used as an intermediate in the synthesis of compounds for liquid chromatographic analysis.
Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of Cesium 2,2,3,3,3-Pentafluoropropanoate largely depends on its role in specific reactions. In nucleophilic substitution reactions, the cesium ion acts as a leaving group, facilitating the formation of new bonds. The fluorine atoms increase the compound’s stability and reactivity by withdrawing electron density.
Comparison with Similar Compounds
- Sodium 2,2,3,3,3-Pentafluoropropanoate
- Potassium 2,2,3,3,3-Pentafluoropropanoate
Comparison: Cesium 2,2,3,3,3-Pentafluoropropanoate is unique due to the presence of the cesium ion, which is larger and more electropositive compared to sodium and potassium ions. This difference can affect the compound’s solubility, reactivity, and the stability of its complexes.
Properties
Molecular Formula |
C3CsF5O2 |
|---|---|
Molecular Weight |
295.93 g/mol |
IUPAC Name |
cesium;2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C3HF5O2.Cs/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 |
InChI Key |
HBCSJUDHQCUCBO-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















